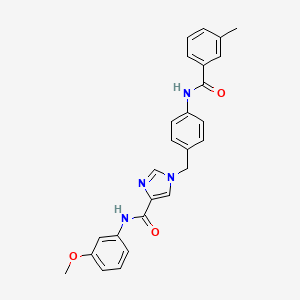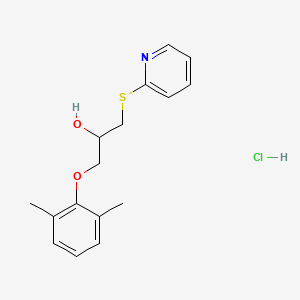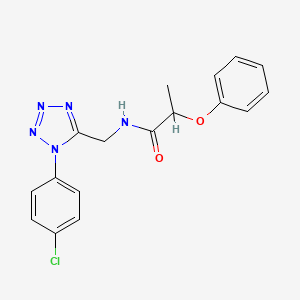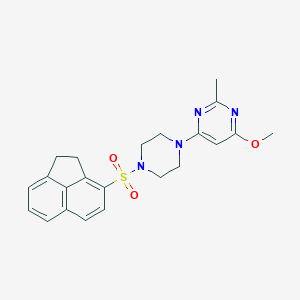![molecular formula C13H13N5S B2880839 7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058232-07-7](/img/structure/B2880839.png)
7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds are known to be novel CDK2 inhibitors and have been used in cancer treatment .
Synthesis Analysis
The synthesis of these compounds involves the use of 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, these compounds transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . These scaffolds are privileged structures in medicinal chemistry and are known to exhibit a wide range of pharmacological effects .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the acylation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . This reaction is followed by a cyclization process that involves the acetyl methyl group and the amide carbonyl moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by various molecular descriptors such as the EHOMO (eV), ELUMO (eV), band gap (eV), chemical hardness (η), global nucleophilicity, dipole moment (Debye), chemical potential, log P, molecular weight (amu) and Ovality .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones . The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Anticancer Activity
Some pyrazolo-[4,3-e][1,2,4]triazolopyrimidine derivatives, which are structurally similar to the compound , have shown antiproliferative activity against tumor cell lines, including HCC1937 and HeLa cells . These compounds inhibited the activation of EGFR, protein kinase B (Akt), and extracellular signal-regulated kinase (Erk)1/2 in breast and cervical cancer cells .
Inhibition of Fatty Acid-Binding Proteins (FABPs)
FABPs isoforms, FABP4 and FABP5, have been recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes . Although not directly mentioned, compounds with similar structures could potentially interact with these proteins.
Inhibition of USP28
Compounds bearing the Boc and methyl protected ethylenediamine groups were found to be inactive against USP28 . This underscores the importance of the terminal free amine group for USP28 inhibition, which is a feature of the compound .
Treatment of Allergies, Hypertension, Inflammation, and Schizophrenia
Thiazoles, which are structurally similar to the compound , can be found in drugs developed for the treatment of allergies, hypertension, inflammation, schizophrenia, bacterial infections, HIV, sleep disorders, and more .
Treatment of Alzheimer’s Disease
1,3,4-Thiadiazoles, which are structurally similar to the compound , have shown acetylcholinesterase inhibition for the treatment of Alzheimer’s disease .
Wirkmechanismus
Target of Action
The primary target of 7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase from the G1 phase . As a result, the compound can effectively halt the proliferation of cells, particularly cancer cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal function of this pathway, leading to cell cycle arrest . This can have downstream effects on other cellular processes, including DNA replication and cell division .
Result of Action
The inhibition of CDK2 by 7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine results in significant anti-proliferative effects . Specifically, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells . This makes it a potential candidate for the development of new anticancer therapies .
Action Environment
The efficacy and stability of 7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment can affect the compound’s stability and activity . Additionally, the presence of other molecules or drugs can potentially interact with the compound, altering its effectiveness .
Zukünftige Richtungen
The future directions in the research of these compounds could involve the design and synthesis of new derivatives with enhanced pharmacological activities. Further studies could also focus on improving the selectivity of these compounds towards their target proteins, thereby reducing potential side effects .
Eigenschaften
IUPAC Name |
7-benzylsulfanyl-3-ethyltriazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S/c1-2-18-12-11(16-17-18)13(15-9-14-12)19-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTIHJBLFUGEKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC3=CC=CC=C3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine](/img/structure/B2880757.png)

![1-(4-methoxybenzyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2880763.png)
![1-[4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2880764.png)





![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2880773.png)


![2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2880777.png)
![5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2880779.png)